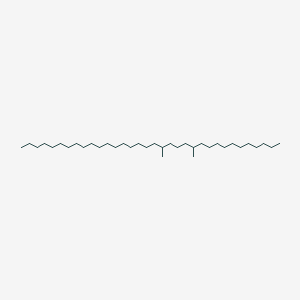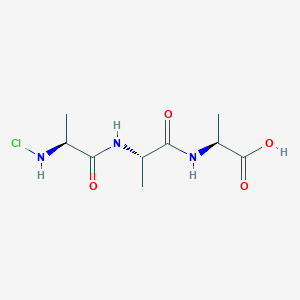
N-Chloro-L-alanyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-L-alanyl-L-alanyl-L-alanine is a tripeptide derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is composed of three alanine residues linked together, with a chlorine atom attached to the nitrogen of the first alanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of alanine residues followed by chlorination. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl). The protected alanine is then coupled with another alanine residue using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This process is repeated to obtain the tripeptide. Finally, the protecting group is removed, and the tripeptide is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling steps and ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and degradation of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-L-alanyl-L-alanyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-oxide derivatives.
Reduction: The chlorine atom can be reduced to form the parent tripeptide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the tripeptide.
Reduction: L-alanyl-L-alanyl-L-alanine.
Substitution: Substituted tripeptides with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-Chloro-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties due to the presence of the chlorine atom.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active peptides upon metabolic activation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of N-Chloro-L-alanyl-L-alanyl-L-alanine involves the interaction of the chlorine atom with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial applications where the compound can disrupt the function of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N-Chloro-L-alanyl-L-alanine: A dipeptide with similar properties but shorter chain length.
N-Chloro-L-alanyl-L-alanyl-L-valine: A tripeptide with a different amino acid at the C-terminus.
N-Chloro-L-alanyl-L-alanyl-L-serine: A tripeptide with a hydroxyl group at the C-terminus.
Uniqueness
N-Chloro-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the chlorine atom.
Propiedades
Número CAS |
81374-72-3 |
|---|---|
Fórmula molecular |
C9H16ClN3O4 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-(chloroamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16ClN3O4/c1-4(11-8(15)5(2)13-10)7(14)12-6(3)9(16)17/h4-6,13H,1-3H3,(H,11,15)(H,12,14)(H,16,17)/t4-,5-,6-/m0/s1 |
Clave InChI |
JFWXGEUHBBXDKO-ZLUOBGJFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NCl |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


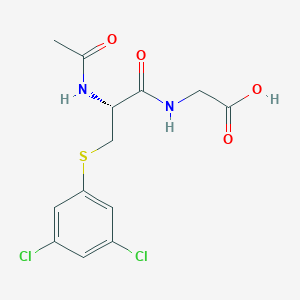
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
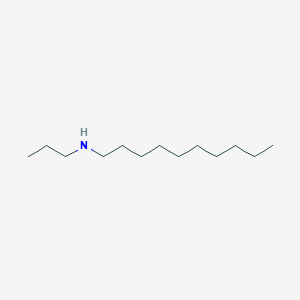
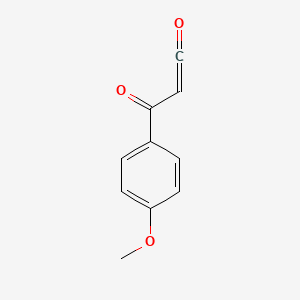
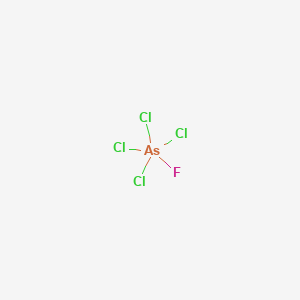
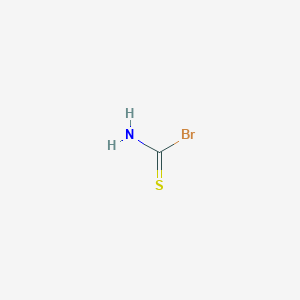

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
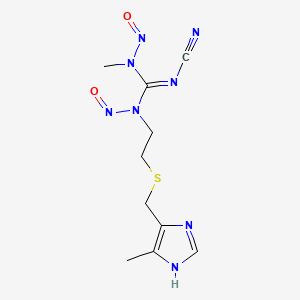
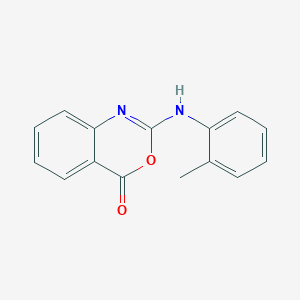
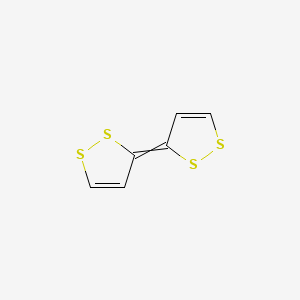
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

